

Theoretical and Computational Explorations of N-Thiobenzoyl Compounds: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-N-thiobenzoyl-acetamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of N-thiobenzoyl compounds and their derivatives. It delves into their synthesis, structural properties, reactivity, and potential as therapeutic agents, with a focus on computational methodologies, quantitative data, and experimental protocols.

Introduction to N-Thiobenzoyl Compounds

N-thiobenzoyl compounds, characterized by the presence of a thioamide group attached to a benzoyl moiety, are a class of molecules that have garnered significant interest in medicinal chemistry and materials science. The replacement of the carbonyl oxygen with a sulfur atom imparts unique electronic and steric properties, leading to a diverse range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.^[1] Computational and theoretical studies play a pivotal role in understanding the structure-activity relationships (SAR) of these compounds, predicting their properties, and guiding the design of new, more potent analogues.

Computational Methodologies in the Study of N-Thiobenzoyl Compounds

A variety of computational techniques are employed to investigate the properties and behavior of N-thiobenzoyl compounds at the molecular level.

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely used to optimize molecular geometries, predict vibrational frequencies (FT-IR spectra), and determine electronic properties such as bond lengths, bond angles, dihedral angles, and Mulliken charges. The B3LYP functional with a 6-311G++(d,p) basis set is a commonly employed level of theory for these calculations, providing a good balance between accuracy and computational cost.[2][3]

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level. Software such as Molegro Virtual Docker is used to perform these simulations, yielding docking scores that estimate the binding affinity.[4]

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key molecular descriptors (e.g., lipophilicity, electronic properties, steric effects), QSAR models can predict the activity of novel compounds and guide the optimization of lead candidates.[5]

Data Presentation: Calculated Molecular Properties and QSAR Models

The following tables summarize quantitative data from theoretical studies on N-thiobenzoyl and related thiourea derivatives.

Table 1: Calculated and Experimental Bond Lengths (Å) and Bond Angles (°) for a Representative N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea[6]

Parameter	Bond/Angle	Calculated (DFT/B3LYP)	Experimental (X-ray)
Bond Length	C=S	1.678	1.675(2)
C=O	1.234	1.223(3)	
C9-N1	1.400	1.400(3)	
C9-N2	1.326	1.326(2)	
Bond Angle	N1-C9-N2	115.8	115.8(2)
S1-C9-N1	120.1	120.1(2)	
S1-C9-N2	124.1	124.1(2)	

Table 2: QSAR Model for Anticancer Activity of N-Benzoyl-N'-phenylthiourea Derivatives against Breast Cancer Cell Lines

Note: This is a representative model based on typical QSAR studies. The specific coefficients and descriptors can vary depending on the dataset and modeling method.

Dependent Variable	Equation	Statistical Parameters
pIC50	$\text{pIC50} = -0.405(\text{ClogP})^2 + 1.174(\text{ClogP}) + 5.227(\text{ELUMO}) - 72.983$	$n = 14, r = 0.971, SE = 4.519, F = 54.777$

Key Descriptors:

- ClogP: A measure of the lipophilicity of a compound.
- ELUMO: Energy of the Lowest Unoccupied Molecular Orbital, an indicator of electron-accepting ability.

Experimental Protocols

The synthesis of N-thiobenzoyl and related N-aroyl thioureas typically involves the reaction of an aroyl isothiocyanate with a primary or secondary amine. Below are detailed protocols

adapted from the literature.

General Procedure for the Synthesis of N-Aroyl Thioureas via Isothiocyanate Intermediate[7]

- Preparation of the Aroyl Isothiocyanate:
 - In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend ammonium thiocyanate (0.01 mol) in anhydrous acetone.
 - Add a solution of the corresponding aroyl chloride (0.01 mol) in anhydrous acetone dropwise to the suspension.
 - For reactions that are slow, a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) can be added.[7]
 - Reflux the reaction mixture for 30-60 minutes.
 - Cool the mixture to room temperature. The resulting solution/suspension contains the in situ generated aroyl isothiocyanate.
- Formation of the N-Aroyl Thiourea:
 - To the cooled reaction mixture containing the aroyl isothiocyanate, add a solution of the desired amine (0.01 mol) in acetone.
 - Stir the reaction mixture at room temperature or gently heat for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, pour the reaction mixture into cold water to precipitate the product.
 - Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure N-aroyl thiourea derivative.

Ultrasonic-Assisted Synthesis of N-Naphthoyl Thioureas[8][9]

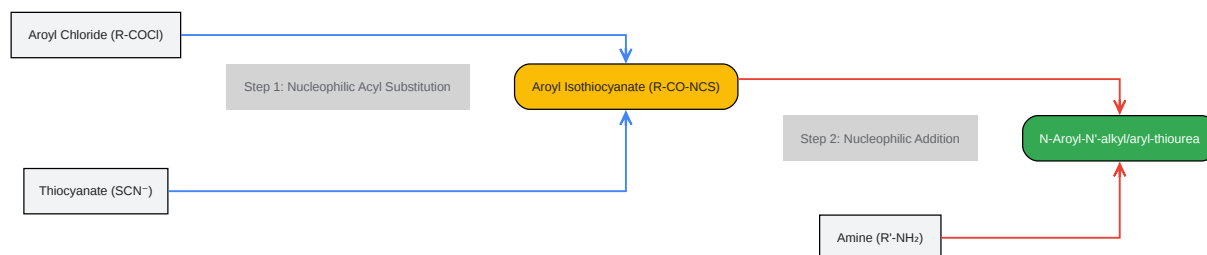
- To a solution of 2-naphthoyl chloride (1 mmol) and potassium thiocyanate (1 mmol) in acetone, add the desired amine (1 mmol).
- Sonicate the reaction mixture at ambient temperature for 30 minutes with 80% intensity.[8]
- Monitor the reaction by TLC.
- After completion, evaporate the solvent under reduced pressure.
- Wash the resulting solid with water and recrystallize from ethanol to obtain the pure product.

Modified Schotten-Baumann Reaction for N-(2,4-dichloro)benzoyl-N'-phenylthiourea[10]

- In a flask, mix N-phenylthiourea (8 mmol) with tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 1.0 mL).
- Stir the mixture in an ice bath and add a solution of 2,4-dichlorobenzoyl chloride (7 mmol) in THF dropwise.
- After 30 minutes at low temperature, heat the mixture under reflux at 100°C for 8 hours, monitoring completion with TLC.[9]
- Remove the THF by vacuum evaporation.
- Wash the crude solid with a saturated sodium bicarbonate solution, followed by vacuum filtration.
- Recrystallize the product from hot ethanol to yield white, needle-shaped crystals of N-(2,4-dichloro)benzoyl-N'-phenylthiourea.[9]

Mandatory Visualizations

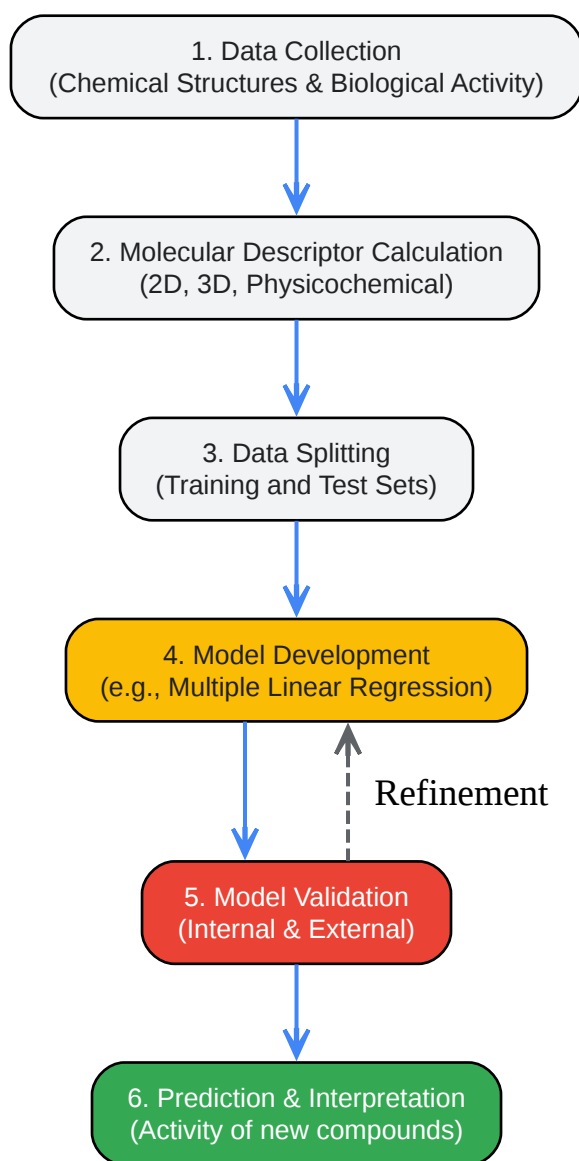
Reaction Mechanism of N-Aroyl Thiourea Synthesis



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Caption: Synthesis of N-Aroyl Thioureas.

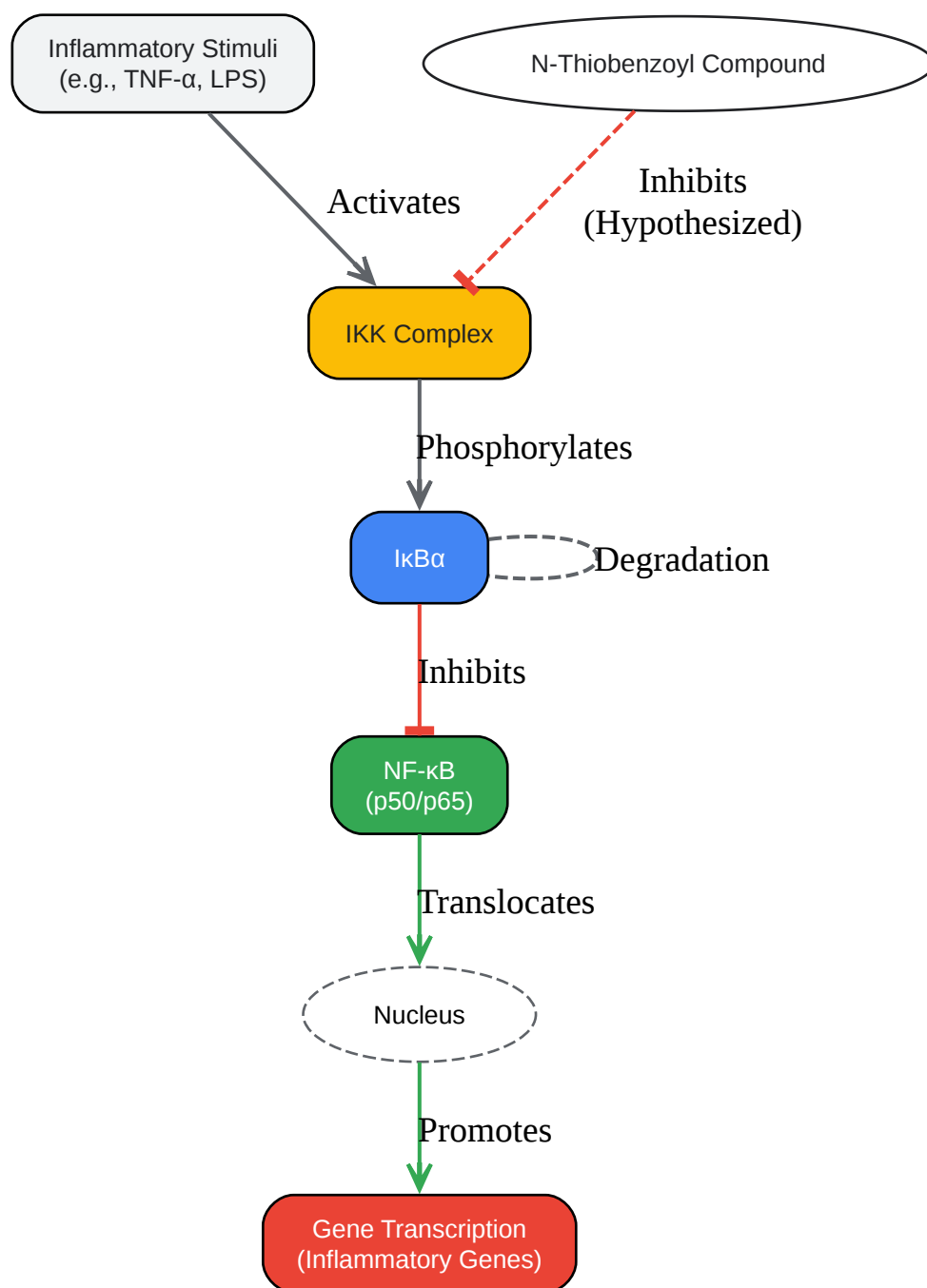
Workflow for a QSAR Study



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Caption: A typical workflow for a QSAR study.

Hypothesized Inhibition of the NF- κ B Signaling Pathway



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Caption: Hypothesized inhibition of NF-κB pathway.

Conclusion

The integration of theoretical and computational chemistry with experimental synthesis and biological evaluation provides a powerful paradigm for the study of N-thiobenzoyl compounds.

DFT calculations offer deep insights into their molecular structure and properties, while molecular docking and QSAR studies are invaluable for predicting their biological activities and guiding the design of new therapeutic agents. The experimental protocols outlined in this guide provide a practical foundation for the synthesis of these promising compounds. Future research will likely focus on refining computational models for greater predictive accuracy, exploring novel synthetic routes, and further elucidating the biological mechanisms of action of N-thiobenzoyl derivatives in various disease models.

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